molecular formula C13H28N4O4S2 B14483999 N,N'-bis(cyclohexylsulfamoyl)methanediamine CAS No. 63845-61-4

N,N'-bis(cyclohexylsulfamoyl)methanediamine

Cat. No.: B14483999
CAS No.: 63845-61-4
M. Wt: 368.5 g/mol
InChI Key: MZLKURSLNDEGLN-UHFFFAOYSA-N
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Description

N,N’-bis(cyclohexylsulfamoyl)methanediamine is an organic compound characterized by the presence of two cyclohexylsulfamoyl groups attached to a methanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(cyclohexylsulfamoyl)methanediamine typically involves the reaction of methanediamine with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH2(NH2)2+2C6H11SO2ClCH2(NHSO2C6H11)2+2HCl\text{CH}_2(\text{NH}_2)_2 + 2 \text{C}_6\text{H}_{11}\text{SO}_2\text{Cl} \rightarrow \text{CH}_2(\text{NHSO}_2\text{C}_6\text{H}_{11})_2 + 2 \text{HCl} CH2​(NH2​)2​+2C6​H11​SO2​Cl→CH2​(NHSO2​C6​H11​)2​+2HCl

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(cyclohexylsulfamoyl)methanediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(cyclohexylsulfamoyl)methanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-bis(cyclohexylsulfamoyl)methanediamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(cyclohexylsulfamoyl)methanediamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methanediamine: The simplest diamine, used as a precursor in various chemical reactions.

    N,N’-bis(methylsulfamoyl)methanediamine: A similar compound with methyl groups instead of cyclohexyl groups.

    N,N’-bis(phenylsulfamoyl)methanediamine: A compound with phenyl groups, offering different chemical properties.

Uniqueness

N,N’-bis(cyclohexylsulfamoyl)methanediamine is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications.

Properties

CAS No.

63845-61-4

Molecular Formula

C13H28N4O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

N,N'-bis(cyclohexylsulfamoyl)methanediamine

InChI

InChI=1S/C13H28N4O4S2/c18-22(19,16-12-7-3-1-4-8-12)14-11-15-23(20,21)17-13-9-5-2-6-10-13/h12-17H,1-11H2

InChI Key

MZLKURSLNDEGLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)NCNS(=O)(=O)NC2CCCCC2

Origin of Product

United States

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